![molecular formula C20H24N2O3S2 B5170496 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide CAS No. 6408-77-1](/img/structure/B5170496.png)
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of enzymes that play a crucial role in various physiological processes. For example, it inhibits carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It also inhibits histone deacetylase, which is involved in the regulation of gene expression. Additionally, it inhibits metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and the treatment of glaucoma. Its inhibition of histone deacetylase can lead to the modulation of gene expression and the treatment of cancer and inflammatory diseases. Its inhibition of metalloproteinases can lead to the prevention of tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments include its potency, selectivity, and versatility. It can be used to inhibit various enzymes that play a crucial role in various physiological processes. However, its limitations include its potential toxicity, limited solubility, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. These include the development of more potent and selective inhibitors, the investigation of its potential applications in other diseases, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved efficacy.
Synthesemethoden
The synthesis of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with phenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteinases. It has also been shown to have anticancer, anti-inflammatory, and antiviral activities.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYVZGHLVKNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367683 |
Source
|
Record name | STK392995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
CAS RN |
6408-77-1 |
Source
|
Record name | STK392995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.